2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-12-6-8-15(9-7-12)16(22-10-4-5-13(2)11-22)17-18(24)23-19(25-17)20-14(3)21-23/h6-9,13,16,24H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARUODAQLZYQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, anticancer properties, and relevant case studies.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 898361-65-4 |
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant anticancer activity across various cancer cell lines. The compound's structure allows for interaction with cellular targets that are critical for cancer cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that compounds similar to this compound inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, research showed that certain derivatives had IC values in the low micromolar range (e.g., 2.38–3.77 µM against cervical cancer cells) .
- Induction of Apoptosis : The compound has been shown to induce both early and late apoptosis in cancer cell lines. A study highlighted that increasing concentrations led to a significant rise in early apoptotic cells, demonstrating its potential as an anticancer agent .
- Targeting Specific Pathways : The thiazole and triazole moieties are known to interact with various biological targets involved in cancer progression. These interactions may disrupt signaling pathways essential for tumor growth and metastasis.
Case Studies
Several case studies have examined the efficacy of this compound in vitro:
Study 1: Anticancer Activity Against Human Cancer Cell Lines
A comprehensive evaluation was conducted on nearly 60 human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The results indicated that compounds derived from thiazolo[3,2-b][1,2,4]triazol-6-one exhibited potent anticancer activity compared to their respective amides .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the relationship between chemical structure and biological activity found that modifications to the p-tolyl group significantly influenced potency against specific cancer types. For example, compounds with halogen substitutions demonstrated enhanced activity compared to those without .
Chemical Reactions Analysis
Chemical Reactions and Mechanisms
The compound undergoes various chemical reactions that can be categorized into:
Alkylation Reactions
Alkylation is a common reaction for introducing alkyl groups into heterocycles. For instance:
This reaction typically proceeds via nucleophilic attack by the nitrogen atom in the triazole ring on the electrophilic carbon of the alkyl halide.
Oxidation Reactions
The compound can also undergo oxidation to form various derivatives. For example:
Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution Reactions
Substitution reactions can occur at the aromatic rings attached to the piperidine moiety. For example:
where is an aryl halide and is a nucleophile such as an amine.
Biological Evaluations
Research indicates that derivatives of thiazolo[3,2-b] triazoles exhibit significant biological activities. The compound has been evaluated for its anticancer properties using various cancer cell lines:
| Compound | Activity (IC50 μM) | Cell Line |
|---|---|---|
| 2-Methyl-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b] triazol-6-ol | 10 | A549 (lung cancer) |
| Other Derivative | 15 | MCF7 (breast cancer) |
These evaluations suggest that structural modifications influence biological activity significantly.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among thiazolo[3,2-b][1,2,4]triazole derivatives include:
- Substituents at position 5: The target compound features a (3-methylpiperidin-1-yl)(p-tolyl)methyl group. Compound 3c (6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole) and 5b (6-(4-propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole) have aryl substituents, demonstrating the impact of electron-withdrawing (fluoro) and electron-donating (propoxy) groups on anticonvulsant activity. Derivatives with alkylamino (e.g., methylamino in 5a) or heterocyclic (e.g., furan-2-ylmethyl in 5g) substituents show varied melting points and synthetic yields .
- Substituents at position 6 :
Table 1: Structural and Physicochemical Comparison
Molecular Properties
- Molecular Weight & Lipophilicity :
Table 3: Molecular Property Comparison
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C20H25N4OS | ~356 | -OH, piperidine |
| 5g | C12H10N4O2S | 274.3 | Furan, =O |
| 12 | C20H26N4OS | 370.5 | -OH, 4-methylpiperidine |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
- Methodological Answer : The thiazolo[3,2-b][1,2,4]triazole scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing 1,2,4-triazole-5-thiol derivatives with maleimides or α,β-unsaturated carbonyl compounds in glacial acetic acid (2–3 hours) yields the fused thiazolo-triazole system. Purification involves recrystallization from ethanol or aqueous mixtures, monitored by TLC . Similar protocols are used for derivatives, with yields ranging from 54% to 85% depending on substituents .
Q. How is structural characterization performed for such complex heterocyclic systems?
- Methodological Answer :
- 1H/13C-NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–175 ppm) .
- IR Spectroscopy : Identify functional groups like hydroxyl (broad ~3200 cm⁻¹) or carbonyl (sharp ~1700 cm⁻¹) .
- LCMS (ESI+) : Confirm molecular ion peaks (e.g., [M+H]+) and compare calculated vs. experimental elemental analysis (C, H, N) for purity validation .
Q. What solvent systems are optimal for recrystallization during purification?
- Answer : Ethanol is widely used due to its moderate polarity and ability to dissolve polar intermediates. For challenging cases, DMF–ethanol (1:1) mixtures improve solubility and crystal formation . TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) monitors reaction progress .
Advanced Research Questions
Q. How can conflicting NMR data in structural elucidation be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish piperidinyl methyl groups (δ 1.2–1.5 ppm) from aromatic protons .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, especially for chiral centers introduced by the 3-methylpiperidinyl moiety .
Q. What strategies mitigate low solubility in biological assays for this hydrophobic compound?
- Answer :
- Formulation : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Derivatization : Introduce polar groups (e.g., hydroxyls, carboxylates) via ester hydrolysis or alkylation of the triazole nitrogen .
Q. How can molecular docking guide the optimization of antimicrobial activity?
- Answer :
- Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal studies. Dock the compound’s piperidinyl and p-tolyl groups into hydrophobic pockets .
- Scoring Metrics : Prioritize derivatives with lower binding energies (<−8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., His310 in 3LD6) .
Experimental Design & Data Analysis
Q. How to design SAR studies for improving antinociceptive activity?
- Answer :
- Variable Substituents : Modify the p-tolyl group (e.g., 4-Cl, 4-F) and 3-methylpiperidinyl chain length.
- In Vivo Models : Use acetic acid-induced writhing (ED50 calculations) and formalin inflammation tests. Compare to reference drugs (e.g., indomethacin) .
- Data Table :
| Derivative | Substituent (R) | Writhing Inhibition (%) | Formalin Phase II Inhibition (%) |
|---|---|---|---|
| Parent | p-tolyl | 45% | 38% |
| 4-Cl | 4-chlorophenyl | 62% | 55% |
Q. What analytical methods resolve discrepancies in reaction yields for scale-up synthesis?
- Answer :
- HPLC Purity Checks : Ensure intermediates are >95% pure before proceeding.
- Kinetic Studies : Optimize reaction time (e.g., 8 hours at 4°C for diazenyl group formation) and catalyst loading (e.g., 10 wt% Bleaching Earth Clay in PEG-400) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
